Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
Overview
Description
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is an organic compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is typically found as a white crystalline solid or crystalline powder . This compound is used primarily in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride involves several steps. One common method includes the reaction of cyclobutylamine with methyl bromoacetate under basic conditions to form the intermediate methyl 2-[3-(aminomethyl)cyclobutyl]acetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is not well-documented. it is believed to interact with various molecular targets through its amino and ester functional groups. These interactions can influence biological pathways and chemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(aminomethyl)cyclopropyl]acetate hydrochloride
- Methyl 2-[3-(aminomethyl)cyclopentyl]acetate hydrochloride
- Methyl 2-[3-(aminomethyl)cyclohexyl]acetate hydrochloride
Uniqueness
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can affect its reactivity and interactions with other molecules, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)cyclobutyl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAIIPSQDUMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-19-1 | |
Record name | Cyclobutaneacetic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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